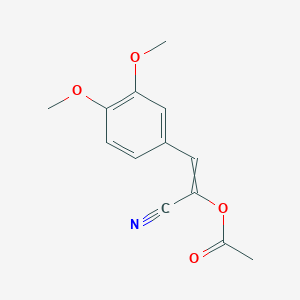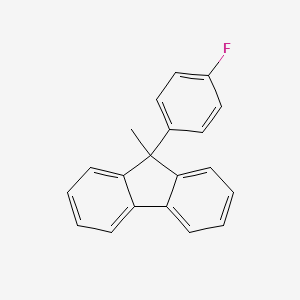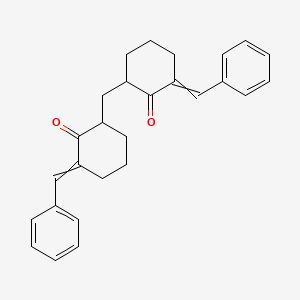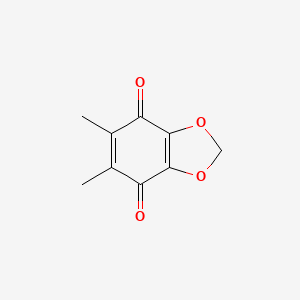![molecular formula C14H17NO2 B14609693 N-[3-(Furan-2-yl)propyl]-4-methoxyaniline CAS No. 57696-77-2](/img/structure/B14609693.png)
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methoxyaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)propyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 3-(furan-2-yl)propyl halide under basic conditions. A common method includes:
Starting Materials: 4-methoxyaniline and 3-(furan-2-yl)propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-methoxyaniline is dissolved in DMF, followed by the addition of potassium carbonate. The 3-(furan-2-yl)propyl bromide is then added dropwise, and the mixture is heated to 80-100°C for several hours. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the furan ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furan or aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[3-(Furan-2-yl)propyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but with an ester group instead of an aniline moiety.
2-acetyl-5-methylfuran: Contains a furan ring with different substituents.
3-Aryl-3-(furan-2-yl)propanoate: Another furan derivative with different functional groups.
Uniqueness
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline is unique due to the presence of both a furan ring and a methoxyaniline group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57696-77-2 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-[3-(furan-2-yl)propyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H17NO2/c1-16-13-8-6-12(7-9-13)15-10-2-4-14-5-3-11-17-14/h3,5-9,11,15H,2,4,10H2,1H3 |
InChI-Schlüssel |
BSBGVJYKVKOIGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCCCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)


![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)
